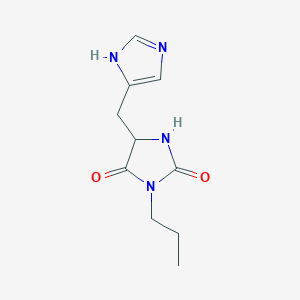
5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione is a heterocyclic compound that contains both imidazole and imidazolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the imidazole ring, which is a common motif in many biologically active molecules, adds to its significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a suitable imidazolidine precursor under controlled conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, thereby modulating their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, which contribute to its biological effects .
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Imidazolidine: Another related compound with a similar core structure.
Histidine: An amino acid containing an imidazole ring.
Uniqueness
5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione is unique due to the combination of imidazole and imidazolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler compounds .
特性
分子式 |
C10H14N4O2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
5-(1H-imidazol-5-ylmethyl)-3-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O2/c1-2-3-14-9(15)8(13-10(14)16)4-7-5-11-6-12-7/h5-6,8H,2-4H2,1H3,(H,11,12)(H,13,16) |
InChIキー |
FFMKPTNKWSCTOK-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C(NC1=O)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


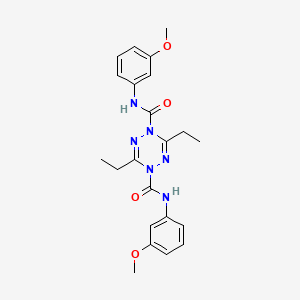
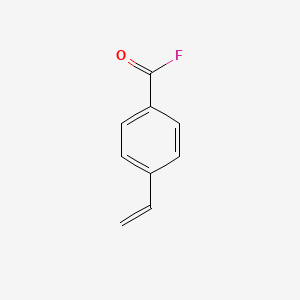


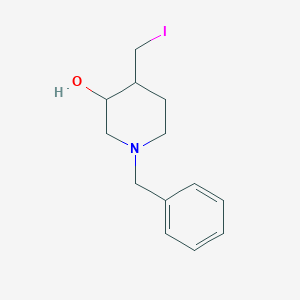
![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
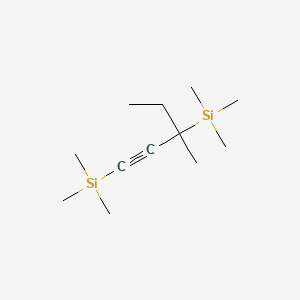
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
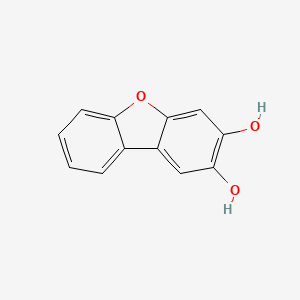
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)

